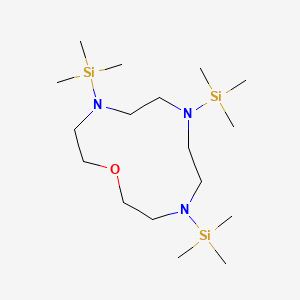
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is a complex organic compound that belongs to the class of macrocyclic compounds. This compound is characterized by its unique structure, which includes three trimethylsilyl groups attached to a 1-oxa-4,7,10-triazacyclododecane ring. The presence of these trimethylsilyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane typically involves the reaction of 1-oxa-4,7,10-triazacyclododecane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in biological imaging and as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane involves its ability to form stable complexes with metal ions. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic environments. The 1-oxa-4,7,10-triazacyclododecane ring provides multiple coordination sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the specific metal ion and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the trimethylsilyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of cyclen with acetic acid groups, widely used in medical imaging.
Uniqueness
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable metal complexes for imaging and industrial catalysis .
Eigenschaften
CAS-Nummer |
105121-48-0 |
|---|---|
Molekularformel |
C17H43N3OSi3 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
[4,10-bis(trimethylsilyl)-1-oxa-4,7,10-triazacyclododec-7-yl]-trimethylsilane |
InChI |
InChI=1S/C17H43N3OSi3/c1-22(2,3)18-10-12-19(23(4,5)6)14-16-21-17-15-20(13-11-18)24(7,8)9/h10-17H2,1-9H3 |
InChI-Schlüssel |
KMAJOPYVSZAUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CCN(CCOCCN(CC1)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
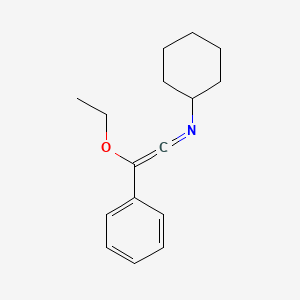
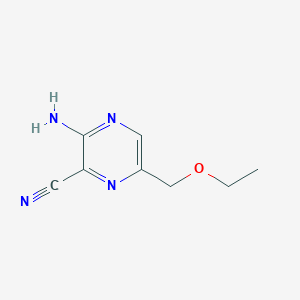
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
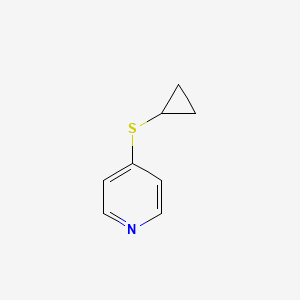
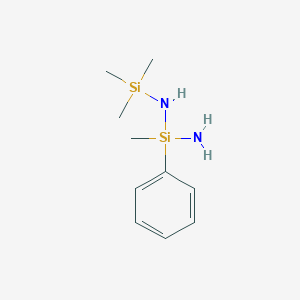


![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
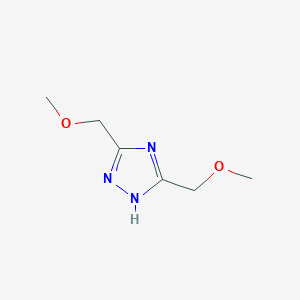
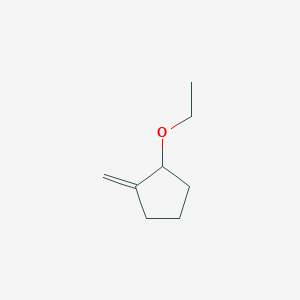
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


